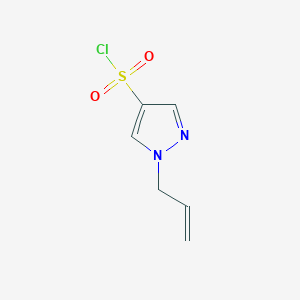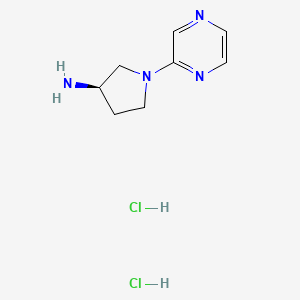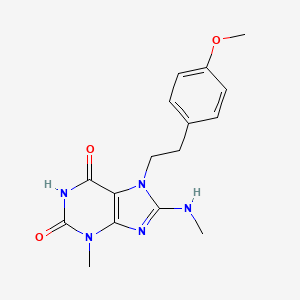
1-Prop-2-enylpyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Prop-2-enylpyrazole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C6H7ClN2O2S and its molecular weight is 206.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
1-Prop-2-enylpyrazole-4-sulfonyl chloride has been utilized in the regiocontrolled synthesis of polysubstituted pyrroles, demonstrating its role in facilitating complex organic transformations. Through interactions with terminal alkynes and sulfonyl azides in the presence of nickel(0) catalysts, it contributes to the synthesis of isopyrroles, which are further converted to polysubstituted pyrroles through double bond transposition and Alder-ene reactions (Miura et al., 2013). This showcases its versatility in organic synthesis, particularly in the construction of complex heterocyclic structures.
Corrosion Inhibition
The compound has been implicated in studies exploring the inhibitive properties of heterocyclic diazoles against acidic iron corrosion. Though not directly mentioned, the structural motif of this compound aligns with the research on the effectiveness of pyrazole derivatives in corrosion inhibition. Such studies indicate the potential of pyrazole-based compounds in protecting metals against corrosion in acidic environments, highlighting the broader applicability of sulfonyl chloride derivatives in material science and engineering (Babić-Samardžija et al., 2005).
Surface Activity and Antimicrobial Properties
Research into the synthesis, antibacterial, and surface activity of 1,2,4-triazole derivatives underscores the potential of sulfonyl chloride compounds in creating biologically active materials. These compounds exhibit antimicrobial activity and can function as surface active agents, suggesting that derivatives of this compound could find applications in the development of new antimicrobial agents and materials with specialized surface properties (El-Sayed, 2006).
Environmental Applications
The degradation of chlorotriazine pesticides by sulfate radicals, with a focus on the reactivity and degradation pathways of these compounds, points to the environmental relevance of sulfonyl chloride derivatives. Such studies are crucial in understanding the environmental fate of pesticides and in developing advanced oxidation processes for water treatment. The high reactivity of these compounds with sulfate radicals suggests that sulfonyl chloride derivatives, including this compound, could be relevant in environmental chemistry for the degradation of persistent organic pollutants (Lutze et al., 2015).
Propriétés
IUPAC Name |
1-prop-2-enylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-2-3-9-5-6(4-8-9)12(7,10)11/h2,4-5H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPGSKMCHYUBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C=N1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216296-89-7 |
Source


|
| Record name | 1-(prop-2-en-1-yl)-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl N-{[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}phenylalaninate](/img/structure/B2600400.png)


![(2S,3S)-1-Methyl-5-oxo-2-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2600403.png)



![N1-isobutyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2600409.png)
![2-Ethyl-5-((4-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600413.png)

![5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/no-structure.png)
![2,7,10-Trioxadispiro[2.0.54.33]dodecane](/img/structure/B2600416.png)


